An In-Depth Technical Guide to N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS No. 30377-62-9)
An In-Depth Technical Guide to N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS No. 30377-62-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline, with the CAS number 30377-62-9 , is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an ethylamino group, a nitro group, and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are highly sought after in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, safety protocols, and its emerging role as a key intermediate in the development of novel therapeutics. The strategic positioning of the electron-withdrawing nitro and trifluoromethyl groups significantly influences the reactivity of the aniline moiety, making it a versatile synthon for targeted molecular design.
Molecular Structure and Physicochemical Properties
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is characterized by a benzene ring substituted with an N-ethylamino group at position 1, a nitro group at position 2, and a trifluoromethyl group at position 4. The interplay of these substituents governs its chemical behavior and physical attributes.
The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the compound's lipophilicity, which can be a crucial factor in modulating the pharmacokinetic properties of derivative compounds, such as their ability to cross biological membranes.[1] The nitro group, also strongly electron-withdrawing, further deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.
| Property | Value | Source |
| CAS Number | 30377-62-9 | [2][3][4] |
| Molecular Formula | C₉H₉F₃N₂O₂ | [2][3] |
| Molecular Weight | 234.18 g/mol | [1][3] |
| Appearance | Yellow solid | [1] |
| Predicted Boiling Point | 278.6 ± 40.0 °C | [1] |
| Predicted pKa | -3.08 ± 0.50 | [2] |
| Topological Polar Surface Area | 57.8 Ų | [2] |
Synthesis and Mechanism
The most prevalent and industrially scalable method for the synthesis of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is through a nucleophilic aromatic substitution (SNAAr) reaction.[1] This process involves the reaction of a suitable starting material, 4-chloro-3-nitrobenzotrifluoride, with ethylamine.
The underlying mechanism of this reaction is a well-established addition-elimination pathway. The highly electron-deficient aromatic ring of 4-chloro-3-nitrobenzotrifluoride, due to the presence of the nitro and trifluoromethyl groups, is susceptible to nucleophilic attack by ethylamine. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride leaving group re-aromatizes the ring to yield the final product. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is critical as it effectively solvates the cationic species involved in the reaction, thereby facilitating the reaction. A base, such as triethylamine (TEA), is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure completion before proceeding to the workup and purification stages.
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Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1 equivalent) in N,N-dimethylformamide (DMF).
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Reagent Addition : Cool the solution to 0 °C using an ice bath. To this stirred solution, add triethylamine (TEA) (3 equivalents) followed by the portion-wise addition of ethylamine hydrochloride (1.2 equivalents). The use of ethylamine hydrochloride is a practical choice due to its stability and ease of handling compared to gaseous ethylamine.
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Reaction Execution : After the addition is complete, heat the reaction mixture to 100 °C and stir for approximately 2 hours. The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex and the subsequent elimination step.
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Work-up : Monitor the reaction to completion using TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine to remove DMF and any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
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Purification : Concentrate the dried organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield N-ethyl-2-nitro-4-(trifluoromethyl)aniline as a yellow solid with a purity of >98% (as determined by HPLC).[1] The typical yield for this reaction is approximately 72%.[1]
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons) and distinct signals for the aromatic protons. The chemical shifts of the aromatic protons are significantly influenced by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups.[1]
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¹³C NMR : The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group and the carbons of the aromatic ring and the trifluoromethyl group.
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¹⁹F NMR : The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
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Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the various functional groups. Key vibrational frequencies include the N-H stretching of the secondary amine, asymmetric and symmetric stretching of the nitro group (typically in the 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively), and the strong C-F stretching vibrations of the trifluoromethyl group.[1]
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Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For instance, in LC-MS analysis, the protonated molecule [M+H]⁺ would be observed at m/z 235.1.
Applications in Research and Drug Development
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1]
Precursor for Bioactive Scaffolds
The chemical functionalities of this molecule allow for diverse synthetic transformations. The nitro group can be readily reduced to an amino group, providing a handle for further derivatization, such as amide bond formation or the construction of heterocyclic rings.[1] This diamino derivative is a key precursor for various pharmaceutical targets. The trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates.
While specific, publicly disclosed final drug products derived directly from this intermediate are not abundant in the literature, its structural motifs are present in compounds investigated for various therapeutic areas. For example, related trifluoromethyl- and nitro-substituted anilines are precursors in the synthesis of compounds with potential applications as anticancer, anti-angiogenic, and antioxidant agents.
Role in Medicinal Chemistry
The incorporation of the N-ethyl-2-nitro-4-(trifluoromethyl)phenyl moiety into a larger molecule can significantly impact its pharmacological profile. The lipophilicity imparted by the trifluoromethyl and ethyl groups can enhance cell permeability, while the electronic nature of the substituents can influence receptor binding interactions.[1] The nitro group can also be a site for metabolic activation in hypoxic environments, a strategy employed in the design of hypoxia-selective anticancer drugs.
Safety and Handling
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is classified as a hazardous substance and requires careful handling in a laboratory setting.
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Hazards Identification : It is known to cause skin irritation (H315) and serious eye irritation (H319).[4] It may also cause respiratory irritation (H335).[4]
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Precautionary Measures :
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First Aid :
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Skin Contact : Wash with plenty of soap and water.[4]
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Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
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Inhalation : Remove the person to fresh air and keep comfortable for breathing.[4]
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Ingestion : Do NOT induce vomiting. Rinse mouth with water.[4]
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Stability and Storage : The product is stable under normal handling and storage conditions.[4] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.
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Incompatible Materials : Strong oxidizing agents.
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Hazardous Decomposition Products : Thermal decomposition can generate carbon oxides, hydrogen fluoride, and nitrogen oxides.[4]
Conclusion
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is a pivotal chemical intermediate with significant potential in the fields of drug discovery and materials science. Its well-defined synthesis, coupled with its unique electronic and steric properties, makes it an attractive starting material for the creation of novel, high-value compounds. A thorough understanding of its chemistry, spectroscopic properties, and safety considerations, as outlined in this guide, is essential for its effective and safe utilization in research and development. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of key building blocks like N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is set to increase.
References
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SpectraBase. N-Ethyl-2-nitro-4-(trifluoromethyl)aniline. [Link]
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC. [Link]
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. [Link]
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13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
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Syntheses and Characterisations of Derivatives of Ethyl Centralite - DTIC. [Link]

